4-Chlorobenzenesulfonohydrazide 4-Chlorobenzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 2751-25-9
VCID: VC3774992
InChI: InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2
SMILES: C1=CC(=CC=C1S(=O)(=O)NN)Cl
Molecular Formula: C6H7ClN2O2S
Molecular Weight: 206.65 g/mol

4-Chlorobenzenesulfonohydrazide

CAS No.: 2751-25-9

VCID: VC3774992

Molecular Formula: C6H7ClN2O2S

Molecular Weight: 206.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorobenzenesulfonohydrazide - 2751-25-9

Description

Synthesis

The synthesis of 4-chlorobenzenesulfonohydrazide typically involves the reaction between 4-chlorobenzenesulfonyl chloride and hydrazine hydrate under controlled conditions. The reaction can be summarized as follows:

C6H4ClSO2Cl+NH2NH2C6H4ClSO2NHNH2\text{C6H4ClSO2Cl} + \text{NH2NH2} \rightarrow \text{C6H4ClSO2NHNH2}

Reaction Conditions:

  • Solvent: Often conducted in an aqueous or alcohol-based medium.

  • Temperature: Controlled to prevent decomposition or side reactions.

  • Yield: Typically high, depending on the purity of starting materials.

Medicinal Chemistry

  • Hydrazone Derivatives Formation:
    4-Chlorobenzenesulfonohydrazide is widely used to synthesize hydrazone derivatives, which exhibit diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.

  • Anticancer Potential:
    Studies have shown that hydrazone derivatives of this compound can induce apoptosis in cancer cells, making it a promising scaffold for drug development.

Organic Synthesis

  • Acts as a precursor or intermediate in the synthesis of more complex organic molecules.

  • Utilized in the preparation of sulfonamide-based compounds, which are critical in pharmaceuticals.

Anticancer Activity

Hydrazone derivatives of 4-chlorobenzenesulfonohydrazide have demonstrated potential in targeting cancer cells through:

  • Induction of apoptosis.

  • Inhibition of specific enzymes involved in tumor growth.

Anti-inflammatory Effects

Preliminary studies suggest that some derivatives may modulate inflammatory responses by interacting with key enzymes or signaling pathways.

Toxicology and Safety

ParameterDetails
ToxicityGenerally low when handled properly
Irritant PotentialMay cause irritation to skin, eyes, or respiratory tract upon prolonged exposure
Handling PrecautionsUse protective equipment (gloves, goggles) during handling

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
4-FluorobenzenesulfonohydrazideFluorine substituentAlters reactivity compared to chlorine
Naphthalene-2-sulfonohydrazideNaphthalene ringLarger aromatic system influencing electronic effects
Thiophene-2-sulfonohydrazideContains thiophene ringUnique electronic properties due to heteroaromaticity

Key Findings:

  • Hydrazone derivatives exhibit significant biological activity, particularly anticancer and antimicrobial effects.

  • The compound’s reactivity makes it a valuable building block in organic synthesis.

Future Research:

  • Further exploration of its derivatives for pharmaceutical applications.

  • Development of environmentally friendly synthetic routes.

  • Detailed toxicological studies to establish safe handling protocols.

This detailed overview highlights the versatility and importance of 4-chlorobenzenesulfonohydrazide in both scientific research and industrial applications. Its role as a precursor for biologically active molecules underscores its value in advancing medicinal chemistry and synthetic methodologies.

CAS No. 2751-25-9
Product Name 4-Chlorobenzenesulfonohydrazide
Molecular Formula C6H7ClN2O2S
Molecular Weight 206.65 g/mol
IUPAC Name 4-chlorobenzenesulfonohydrazide
Standard InChI InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2
Standard InChIKey IEEVZEZCTIQTJS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1S(=O)(=O)NN)Cl
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)NN)Cl
PubChem Compound 226813
Last Modified Jul 22 2023

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